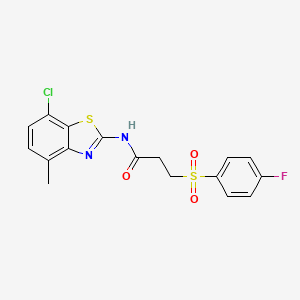

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. The benzothiazole moiety is linked via an amide bond to a propanamide chain terminating in a 4-fluorobenzenesulfonyl group.

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3S2/c1-10-2-7-13(18)16-15(10)21-17(25-16)20-14(22)8-9-26(23,24)12-5-3-11(19)4-6-12/h2-7H,8-9H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEGAAITHTUREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 2-aminothiophenol is reacted with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as an antibacterial and antifungal agent, inhibiting the growth of various pathogens.

Medicine: The compound has been studied for its anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, it is used as a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzothiazole- and sulfonamide/sulfanyl-containing derivatives described in the evidence. Key comparisons include:

N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b)

- Structural Differences :

- The benzothiazole ring lacks chloro and methyl substituents.

- A 4-nitrobenzenesulfonyl group replaces the 4-fluorobenzenesulfonyl moiety.

- Additional phenylformamido and phenyl groups are present.

- Impact of Substituents :

- The nitro group (strong electron-withdrawing) may enhance electrophilic reactivity compared to the fluorine atom (moderate electron-withdrawing) in the target compound.

- Increased steric bulk due to phenyl groups may reduce solubility or binding efficiency.

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide

- Structural Differences :

- A 4-methylphenylsulfanyl group replaces the 4-fluorobenzenesulfonyl group.

- A morpholinylpropyl group is attached to the amide nitrogen.

- The morpholine ring introduces hydrogen-bonding capability, which may enhance solubility and target interaction.

Spectroscopic Characterization

Spectroscopic data highlight substituent-driven variations:

FTIR and NMR Features

- Compound 17b : FTIR: Peaks at 1680 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asymmetric stretch). $^1$H NMR: Aromatic protons at δ 7.2–8.1 ppm; alkyl protons at δ 3.1–4.3 ppm.

- Target Compound (Inferred) :

- Expected FTIR: C=O amide (~1670 cm⁻¹), SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹).

- $^1$H NMR: Downfield shifts for aromatic protons near the electron-withdrawing fluorine atom (δ 7.5–8.0 ppm).

Mass Spectrometry

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be described as a benzothiazole derivative with a chloromethyl group and a fluorobenzenesulfonyl moiety. The synthesis typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with 4-fluorobenzenesulfonyl chloride under basic conditions, often utilizing solvents like dichloromethane or chloroform for optimal yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in critical signaling pathways. Notably, its inhibitory effects on the Wnt/β-catenin pathway have been highlighted in studies focusing on cancer cell proliferation.

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer activity. For instance, it has been reported to inhibit the growth of colorectal cancer cell lines such as SW480 and HCT116 with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU). The compound's mechanism includes:

- Inhibition of Cell Proliferation : It disrupts the cell cycle and induces apoptosis in cancer cells.

- Modulation of Gene Expression : The compound affects the expression levels of key genes associated with cell proliferation and survival, notably reducing Ki67 expression while increasing pro-apoptotic markers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research suggests that it may inhibit bacterial growth by targeting specific enzymes critical for bacterial metabolism.

Case Studies and Research Findings

A series of experiments have elucidated the biological effects of this compound:

-

Cell Viability Assays : In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of cancer cell lines.

Compound Concentration (µM) % Cell Viability (SW480) 0.1 90 1 70 10 50 100 20 - Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptosis markers when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.